molecular formula C12H15F3N2O2S B12975468 tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B12975468
M. Wt: 308.32 g/mol
InChI Key: AAXACLYIYZGJSR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a thiazolo[4,5-c]pyridine ring system, and a tert-butyl ester group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolo[4,5-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-c]pyridine derivatives and trifluoromethyl-substituted organic molecules. Examples include:

Uniqueness

The presence of both the trifluoromethyl group and the thiazolo[4,5-c]pyridine ring system makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C12H15F3N2O2S

Molecular Weight

308.32 g/mol

IUPAC Name

tert-butyl 2-(trifluoromethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H15F3N2O2S/c1-11(2,3)19-10(18)17-5-4-8-7(6-17)16-9(20-8)12(13,14)15/h4-6H2,1-3H3

InChI Key

AAXACLYIYZGJSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(F)(F)F

Origin of Product

United States

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